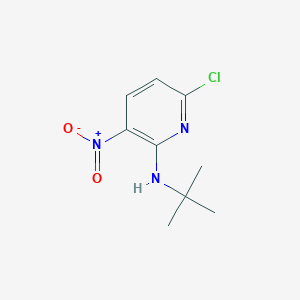![molecular formula C12H19NO B13902229 {tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol](/img/structure/B13902229.png)
{tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{tetrahydro-1’H-dispiro[cyclopropane-1,2’-pyrrolizine-6’,1’'-cyclopropan]-7’a-yl}methanol is a complex organic compound characterized by its unique dispiro structure. This compound features two cyclopropane rings fused to a pyrrolizine core, making it an interesting subject for chemical research due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {tetrahydro-1’H-dispiro[cyclopropane-1,2’-pyrrolizine-6’,1’'-cyclopropan]-7’a-yl}methanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cycloaddition of azomethine ylides with suitable dipolarophiles to form the dispiro structure. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
{tetrahydro-1’H-dispiro[cyclopropane-1,2’-pyrrolizine-6’,1’'-cyclopropan]-7’a-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
{tetrahydro-1’H-dispiro[cyclopropane-1,2’-pyrrolizine-6’,1’'-cyclopropan]-7’a-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which {tetrahydro-1’H-dispiro[cyclopropane-1,2’-pyrrolizine-6’,1’'-cyclopropan]-7’a-yl}methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dispiro structure allows for specific binding interactions, which can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets {tetrahydro-1’H-dispiro[cyclopropane-1,2’-pyrrolizine-6’,1’'-cyclopropan]-7’a-yl}methanol apart from similar compounds is its specific dispiro structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
InChI |
InChI=1S/C12H19NO/c14-9-12-5-10(1-2-10)7-13(12)8-11(6-12)3-4-11/h14H,1-9H2 |
InChI Key |
FBRSZLSIAHATNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC3(CC4(CC4)CN3C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)

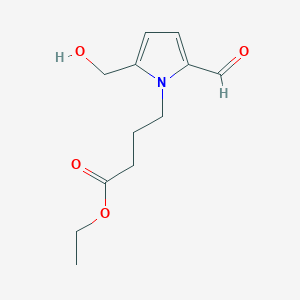
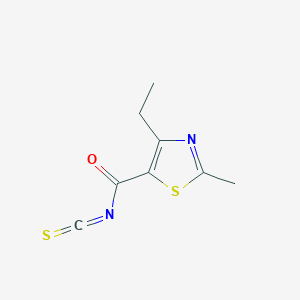
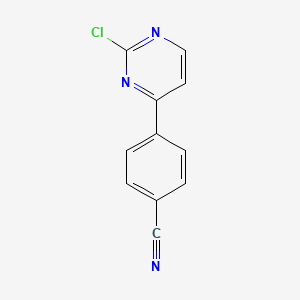
![tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B13902180.png)
![3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole](/img/structure/B13902184.png)
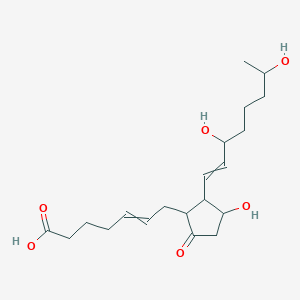
![3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride](/img/structure/B13902193.png)
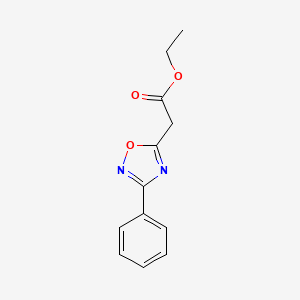

![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13902214.png)
